Pyrimidine, 2-[(4-pyridinylmethyl)thio]-
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Overview
Description
Pyrimidine, 2-[(4-pyridinylmethyl)thio]- is a heterocyclic compound that contains a pyrimidine ring substituted with a thioether group at the second position, which is further connected to a pyridine ring via a methylene bridge
Mechanism of Action
Target of Action
The primary targets of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a protective reaction to injury or infection.
Mode of Action
2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help to alleviate symptoms associated with inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The compound’s sulfur-containing structure may influence its oxidative processes in the organism
Result of Action
The molecular and cellular effects of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, have been investigated against various metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α‐glycosidase, and aldose reductase (AR) enzymes . The compound has shown effective inhibition abilities toward these metabolic enzymes .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, involves binding interactions with biomolecules and potential enzyme inhibition or activation . The compound has shown to exhibit Ki values in the range of 39.16 ± 7.70 to 144.62± 26.98nM against hCA I, and 18.21 ± 3.66 to 136.35 ± 21.48nM against hCA II .
Metabolic Pathways
Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, is likely to be involved in various metabolic pathways due to its interactions with metabolic enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-[(4-pyridinylmethyl)thio]- typically involves the reaction of 2-chloropyrimidine with 4-pyridinylmethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can undergo reduction to form dihydropyridine derivatives using reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide.
Major Products:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyrimidine, 2-thio-: Contains a sulfur atom directly attached to the pyrimidine ring.
Pyrimidine, 2-[(4-pyridinylmethyl)amino]-: Contains an amino group instead of a thioether group.
Pyrimidine, 2-[(4-pyridinylmethyl)oxy]-: Contains an ether group instead of a thioether group.
Uniqueness: Pyrimidine, 2-[(4-pyridinylmethyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioether group can undergo oxidation to form sulfoxides and sulfones, which can further modulate its biological properties.
Properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFIXZNLHHUGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530583 |
Source
|
Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88594-65-4 |
Source
|
Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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